molecular formula C18H24N4O4S B2738123 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797246-86-6

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2738123
CAS No.: 1797246-86-6
M. Wt: 392.47
InChI Key: XXEHRWNDLNOWHW-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity

1-Methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, a compound with the CAS number 1797246-86-6, belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4S, with a molecular weight of 392.5 g/mol. The compound features a pyrazole ring substituted with a sulfonamide group and a piperidine moiety, which may contribute to its biological properties.

Property Value
CAS Number1797246-86-6
Molecular FormulaC18H24N4O4S
Molecular Weight392.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, studies on related compounds indicated that they could effectively inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds in this class have exhibited activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways . Specific studies on pyrazole sulfonamides have reported effective inhibition of bacterial growth, indicating that this compound could possess similar properties.

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of new pyrazole derivatives, including those structurally related to our compound of interest. The derivatives were tested against U937 cells using the CellTiter-Glo Luminescent assay. Results showed that certain derivatives had IC50 values indicating effective inhibition of cell proliferation without significant cytotoxicity .

Lead Optimization Research

Research aimed at optimizing lead compounds within the pyrazole sulfonamide series revealed that modifications to the head group significantly affected biological activity. The optimized compounds demonstrated improved oral bioavailability and efficacy in vivo, particularly against Trypanosoma brucei infections . This suggests that structural modifications can enhance the pharmacological profiles of related compounds.

Properties

IUPAC Name

1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21-13-17(12-19-21)27(24,25)20-11-15-7-9-22(10-8-15)18(23)14-26-16-5-3-2-4-6-16/h2-6,12-13,15,20H,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHRWNDLNOWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.